molecular formula C10H9BrFN3O B6499220 5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1490650-70-8

5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No. B6499220
CAS RN: 1490650-70-8
M. Wt: 286.10 g/mol
InChI Key: AAWOCPPIYAQCGZ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a bromo-fluoro phenyl group attached to the triazole ring via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a bromo-fluoro phenyl group via a methylene bridge . The presence of both bromine and fluorine atoms on the phenyl ring may influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of both bromine and fluorine atoms could influence properties such as polarity, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound is not known as it might not have been studied yet .

Future Directions

The potential applications of this compound could be vast, depending on its properties. It could be studied for various uses in fields like medicinal chemistry, materials science, and more .

properties

IUPAC Name

5-[(2-bromo-4-fluorophenoxy)methyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3O/c1-15-10(13-6-14-15)5-16-9-3-2-7(12)4-8(9)11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOCPPIYAQCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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